molecular formula C23H28ClN3O2 B243936 2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide

2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide

Cat. No. B243936
M. Wt: 413.9 g/mol
InChI Key: CMZSTRSNMGIMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide is a synthetic compound that belongs to the class of benzamides. This compound is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including phosphodiesterase and fatty acid amide hydrolase. These enzymes play a critical role in various physiological processes, including inflammation and pain.
Biochemical and Physiological Effects:
2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to exhibit potent anti-inflammatory and analgesic effects. Additionally, it has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide in lab experiments is its unique properties. This compound exhibits potent activity against various diseases, making it an excellent lead compound for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which can be challenging to reproduce.

Future Directions

There are several future directions for the use of 2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide in scientific research. One of the primary directions is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease states. Finally, the synthesis method for this compound can be optimized to make it more accessible for scientific research.
In conclusion, 2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide is a synthetic compound that exhibits potent activity against various diseases. This compound is widely used in scientific research for various applications, including medicinal chemistry. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.

Synthesis Methods

The synthesis of 2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-(2,2-dimethylpropanoyl)piperazine to form the corresponding amide. Finally, the amide is reacted with 2-chlorobenzoyl chloride to form the desired compound.

Scientific Research Applications

2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide is widely used in scientific research for various applications. One of the primary applications is in the field of medicinal chemistry, where this compound is used as a lead compound for the development of new drugs. This compound has been shown to exhibit potent activity against various diseases, including cancer and inflammatory diseases.

properties

Molecular Formula

C23H28ClN3O2

Molecular Weight

413.9 g/mol

IUPAC Name

2-chloro-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C23H28ClN3O2/c1-16-5-10-19(20(24)15-16)21(28)25-17-6-8-18(9-7-17)26-11-13-27(14-12-26)22(29)23(2,3)4/h5-10,15H,11-14H2,1-4H3,(H,25,28)

InChI Key

CMZSTRSNMGIMLQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C)Cl

Origin of Product

United States

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